

ATWLPPR Peptide Technical Support Center

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Compound of Interest

Compound Name: ATWLPPR Peptide

Cat. No.: B12392544

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the **ATWLPPR peptide**. It includes troubleshooting advice for common solubility issues, detailed experimental protocols, and frequently asked questions to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the **ATWLPPR peptide** and what is its primary mechanism of action?

A1: ATWLPPR, also known as A7R, is a heptapeptide identified for its anti-angiogenic properties.^{[1][2]} Its primary mechanism of action is the selective inhibition of Neuropilin-1 (NRP-1), a co-receptor for Vascular Endothelial Growth Factor A (VEGF-A).^{[1][2]} By binding to NRP-1, ATWLPPR competitively blocks the binding of VEGF-A, thereby attenuating downstream signaling pathways that lead to angiogenesis, vascular permeability, and cell proliferation.^[1]

Q2: What are the main applications of the **ATWLPPR peptide** in research?

A2: The **ATWLPPR peptide** is primarily used in cancer research to inhibit tumor angiogenesis and growth.^{[2][3]} It is also investigated in ophthalmology, particularly for its potential to prevent retinal injury in diabetic retinopathy by preserving vascular integrity and reducing oxidative stress.^[1]

Q3: What is the recommended solvent for dissolving the **ATWLPPR peptide**?

A3: The **ATWLPPR peptide** is soluble in water.[4] For in vivo studies, it has been successfully dissolved in normal saline.[1] If solubility issues arise, sterile, distilled water is the recommended starting solvent.

Q4: How should I store the **ATWLPPR peptide**?

A4: For long-term stability, it is recommended to store the lyophilized **ATWLPPR peptide** at -20°C or -80°C. Once reconstituted in a solvent, it is best to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Peptides containing tryptophan, like ATWLPPR, are susceptible to oxidation, so minimizing exposure to air is advisable.

Troubleshooting Guide: Solubility and Aggregation Issues

Problem: The lyophilized **ATWLPPR peptide** does not fully dissolve in water or saline.

Possible Cause	Troubleshooting Step
Insufficient Mixing	Gently vortex the solution for a few minutes. Sonication in a water bath for short periods (1-2 minutes) can also aid dissolution.
Peptide Concentration is Too High	Try dissolving the peptide in a smaller volume of solvent to create a concentrated stock solution, then dilute it to the final desired concentration.
Formation of Secondary Structures/Aggregates	The presence of tryptophan and proline can promote the formation of secondary structures and aggregation. If initial attempts to dissolve in aqueous solutions fail, a small amount of an organic solvent like DMSO (dimethyl sulfoxide) can be used to first solubilize the peptide, followed by dilution with the aqueous buffer of choice. Ensure the final DMSO concentration is compatible with your experimental system (typically <1% v/v for cell-based assays).

Problem: I observe precipitation or cloudiness in my **ATWLPPR peptide** solution after storage.

Possible Cause	Troubleshooting Step
Peptide Aggregation Over Time	This can be triggered by factors such as pH, temperature fluctuations, and the ionic strength of the buffer. If you observe aggregation, try to prepare fresh solutions before each experiment. Consider filtering the solution through a 0.22 µm filter to remove aggregates.
Buffer Incompatibility	Certain buffer components can promote peptide aggregation. If you are using a buffer other than water or saline, and observe precipitation, consider testing the solubility of a small aliquot of the peptide in different buffers to find a more suitable one. Phosphate buffers can sometimes contribute to the aggregation of certain peptides.
Microbial Contamination	If the solution was not prepared under sterile conditions, microbial growth can cause cloudiness. Always use sterile solvents and handle the peptide solution under aseptic conditions.

Quantitative Data Summary

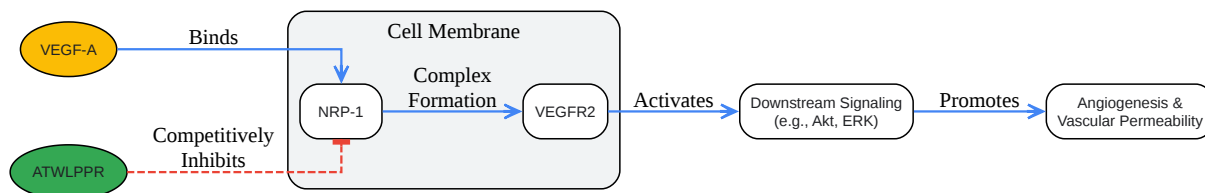
The following table summarizes key quantitative data for the **ATWLPPR peptide**.

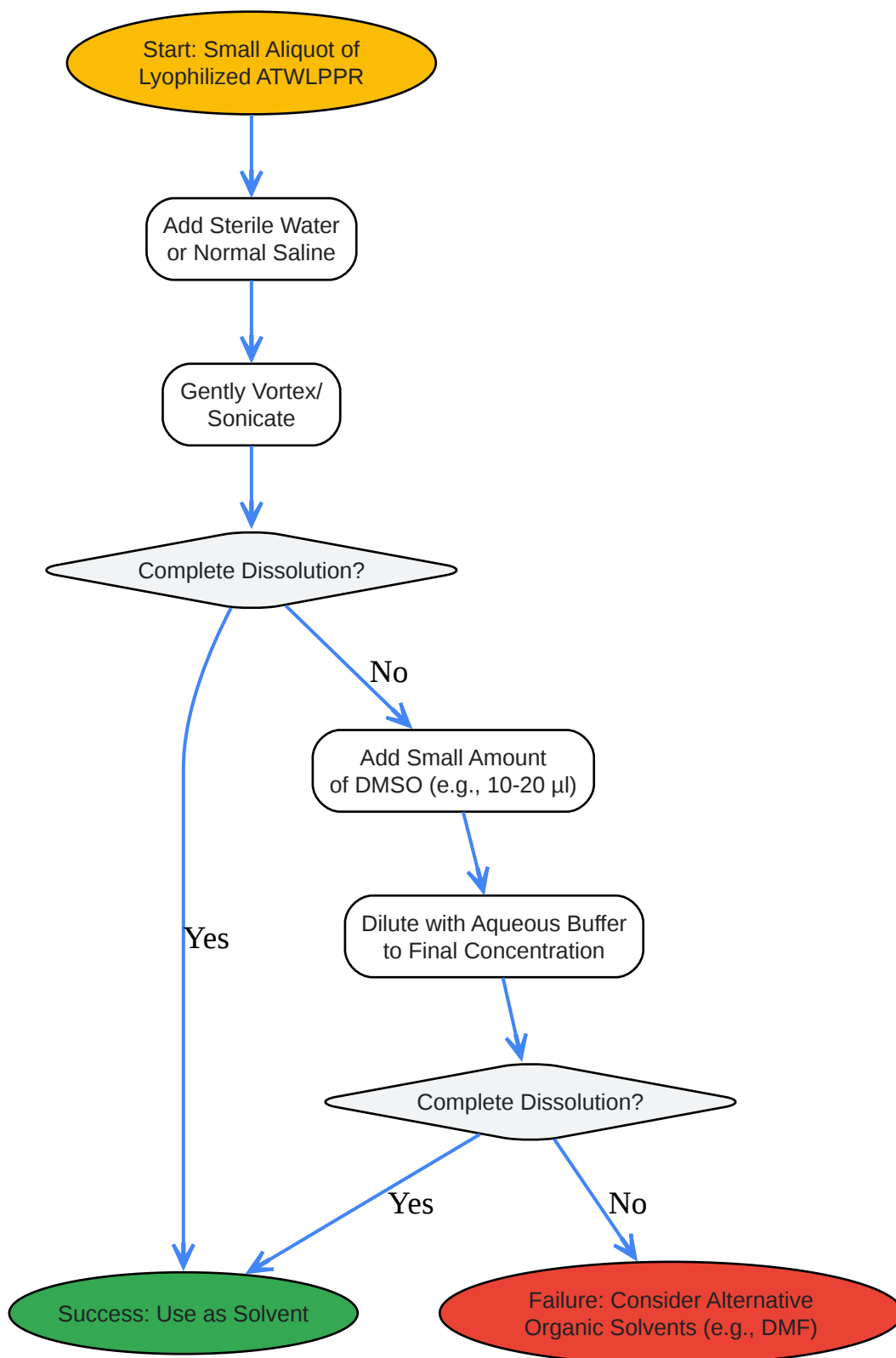
Parameter	Value	Notes	Reference
Molecular Weight	~954 g/mol	Varies slightly based on salt form (e.g., TFA salt).	
Water Solubility	≥ 50 mg/mL	[4]	
In Vitro IC50	19 μM - 84 μM	For inhibition of VEGF165 binding to NRP-1.	
In Vivo Dosage	400 μg/kg	Administered subcutaneously daily in a mouse model of diabetic retinopathy.	[1]
Plasma Stability (conjugated)	Stable for at least 24h at 37°C	Data for a TPC-Ahx-ATWLPPR conjugate. Stability of the unmodified peptide may differ.	

Experimental Protocols & Workflows

Signaling Pathway of ATWLPPR Action

The following diagram illustrates the mechanism by which ATWLPPR inhibits the VEGF-A signaling pathway.





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